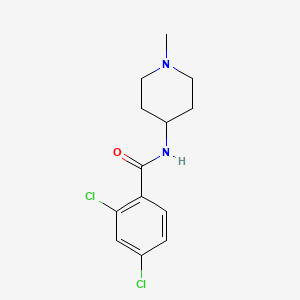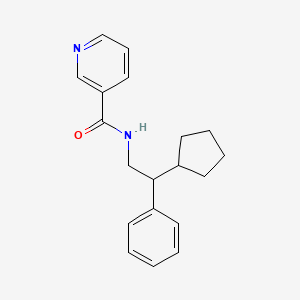![molecular formula C21H24N6O B5405628 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5405628.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound is a pyridazine derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and signaling pathways involved in cancer cell growth and survival. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis in cancer cells. However, one of the limitations of using this compound is its potential toxicity and side effects.
Orientations Futures
There are several future directions for research on 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine. One of the areas where this compound has shown promising results is in cancer research. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Additionally, more research is needed to understand the exact mechanism of action of this compound and its potential side effects. Another area where this compound has shown potential is in neuroprotection. Future studies could focus on exploring the neuroprotective effects of this compound in various neurological disorders.
Méthodes De Synthèse
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine has been reported in various studies. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-(3-phenylpropanoyl)-1-piperazinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with 6-bromo-2-chloronicotinic acid to obtain the final product.
Applications De Recherche Scientifique
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine has been extensively studied for its potential therapeutic applications in various fields. Some of the areas where this compound has shown promising results include cancer research, neuroprotection, and inflammation.
Propriétés
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-17-11-12-27(24-17)20-9-8-19(22-23-20)25-13-15-26(16-14-25)21(28)10-7-18-5-3-2-4-6-18/h2-6,8-9,11-12H,7,10,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENIWBMGMWGCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,5R,11aS)-3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5405546.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5405547.png)
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5405553.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5405556.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5405574.png)
![1-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5405584.png)
![N-{4-[(allylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5405596.png)
![N-[(2-chloropyridin-3-yl)methyl]-2-methoxy-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5405605.png)

![((1S)-1-{[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-3-methylbutyl)methylamine](/img/structure/B5405636.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5405637.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5405640.png)
![N-[1-methyl-2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]methanesulfonamide](/img/structure/B5405644.png)
